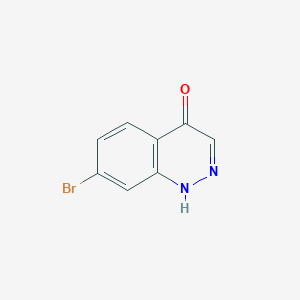

7-Bromocinnolin-4(1h)-one

Description

Historical Context and Evolution of Heterocyclic Chemistry in Pharmaceutical Sciences

The history of heterocyclic chemistry is deeply intertwined with the development of organic chemistry and medicine, dating back to the 19th century with the discovery of simple heterocycles like furan, pyrrole, and thiophene. ijper.orgpnrjournal.com Initially, these compounds were of interest for their unique chemical properties, such as aromaticity. pnrjournal.com The application of heterocyclic compounds in medicine has historical roots in natural products; for instance, quinine, an antimalarial drug containing a quinoline (B57606) ring system, was isolated from cinchona bark in the early 1800s. ijper.org

The 20th century marked a significant turning point with the synthesis of numerous heterocyclic drugs. The introduction of phenobarbital, a barbiturate, in 1912 for treating epilepsy highlighted the therapeutic potential of synthetic heterocycles. ijper.org This era saw a surge in the synthesis and investigation of new ring systems, driven by the prospect of discovering novel intellectual property and therapeutic agents. pnrjournal.com Over the last few decades, advancements in synthetic methodologies, including metal-catalyzed cross-coupling reactions, have dramatically expanded the accessibility and diversity of complex heterocyclic structures, further fueling their exploration in drug discovery. ijper.orgpnrjournal.com

Broad Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. ijper.orgpnrjournal.com It is estimated that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen-based heterocycle. ijper.org Their prevalence is attributed to several key factors. The nitrogen atom can readily form hydrogen bonds with biological targets such as enzymes and receptors, a crucial interaction for modulating their activity. ijper.org

Furthermore, the presence of nitrogen in a heterocyclic ring influences the molecule's physicochemical properties, including polarity, solubility, and lipophilicity. ijper.org These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Nitrogen-containing heterocycles are integral components of many natural products with potent biological activities, including alkaloids, vitamins, and antibiotics. ijper.org Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in the design of new therapeutic agents for a multitude of diseases, including cancer, infections, and central nervous system disorders. ijper.orgpnrjournal.com

Overview of the Cinnoline (B1195905) Nucleus: Structural Importance and Diverse Pharmacological Relevance

Cinnoline, also known as 1,2-benzodiazine, is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. ijper.orgpnrjournal.com It is an isomer of other diazanaphthalenes like quinazoline (B50416) and quinoxaline, and is considered an isostere of quinoline. ijper.org First synthesized by V. Richter in 1883, the cinnoline nucleus has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. ijper.orgpnrjournal.com

Derivatives of the cinnoline scaffold have been reported to exhibit a remarkable range of biological effects, as detailed in the table below.

| Pharmacological Activity | Description |

| Antimicrobial | Activity against various bacterial and fungal strains. ijper.orgpnrjournal.com |

| Anticancer | Inhibition of proliferation of various cancer cell lines. ijper.orgpnrjournal.com |

| Anti-inflammatory | Demonstrated activity in models of inflammation. ijper.orgpnrjournal.com |

| Antimalarial | Activity against the Plasmodium falciparum parasite. ijper.org |

| Antitubercular | Activity against Mycobacterium tuberculosis. ijper.org |

| Analgesic | Pain-relieving properties. ijper.org |

| Anxiolytic | Anxiety-reducing effects. ijper.org |

The diverse biological profile of cinnoline derivatives stems from the versatile nature of the cinnoline core, which allows for substitutions at various positions, leading to a wide range of compounds with tailored biological activities. ijper.orgpnrjournal.com

Rationale for Focused Academic Inquiry into Halogenated Cinnolinone Derivatives like 7-Bromocinnolin-4(1H)-one

The strategic modification of a known pharmacophore is a cornerstone of modern drug discovery. The focused investigation of halogenated cinnolinone derivatives, such as this compound, is a rational approach grounded in the established principles of medicinal chemistry.

The introduction of halogen atoms, particularly bromine, into a lead compound is a well-established strategy to enhance its therapeutic potential. ijper.orgpnrjournal.com Halogenation can significantly impact a molecule's properties in several ways:

Improved Lipophilicity: The addition of a halogen atom generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes and improve its absorption and distribution in the body. ijper.org

Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can increase the binding affinity and potency of a drug. ijper.org They can also provide steric bulk to optimize the fit of a molecule within a receptor's binding pocket. ijper.org

Metabolic Stability: The presence of a halogen can block sites of metabolic degradation, thereby increasing the drug's half-life and duration of action. ijper.org

Research on structurally related heterocyclic systems, such as quinolines, has demonstrated that halogenation can lead to a significant enhancement of biological activity. ijper.orgpnrjournal.com For instance, certain halogenated quinolines have shown potent antibacterial activity. ijper.orgpnrjournal.com Moreover, studies on cinnoline derivatives have specifically highlighted that halogen-substituted compounds exhibit potent antimicrobial activity, often at lower concentrations than their non-halogenated counterparts. ijper.org

Therefore, the synthesis and study of this compound is a targeted effort to explore whether the introduction of a bromine atom at the 7-position of the cinnolinone scaffold can confer or enhance desirable pharmacological properties. This inquiry aims to generate new structure-activity relationship (SAR) data that could lead to the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMGNXHYRVJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization Strategies of 7 Bromocinnolin 4 1h One

Transformations at the Carbonyl Group and Nitrogen Atoms

The cinnolinone ring system contains a lactam-like moiety (an amide within a ring) and two distinct nitrogen atoms (N1 and N2), each presenting unique opportunities for functionalization.

The ketone group at the C4 position of 7-bromocinnolin-4(1H)-one is, in reality, part of an amide functional group. This C4-oxo functionality can be converted into a more reactive chloro group, transforming the scaffold into 7-bromo-4-chlorocinnoline. This conversion is a critical step as it activates the C4 position for subsequent nucleophilic substitution reactions.

The most common method for this transformation on related heterocyclic systems like quinolinones and quinazolones involves the use of phosphorus oxychloride (POCl₃), often with the addition of phosphorus pentachloride (PCl₅) to enhance its efficacy. indianchemicalsociety.comnih.govresearchgate.net The reaction proceeds in two main stages: an initial phosphorylation of the oxygen atom of the carbonyl group, followed by a nucleophilic attack of a chloride ion to displace the phosphate (B84403) group and form the C-Cl bond. nih.gov Controlling the reaction temperature is crucial; the initial phosphorylation can occur at lower temperatures (e.g., <25 °C) in the presence of a base, while the subsequent conversion to the chloro derivative typically requires heating (e.g., 70-90 °C). nih.gov This process effectively converts the relatively unreactive lactam into a highly useful chloro-substituted heteroaromatic intermediate.

Table 1: Analogous Halogenation Reactions on Heterocyclic Ketones This table presents reactions on similar scaffolds, demonstrating the principle of converting a heterocyclic ketone/amide to a chloride.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 7-Chloro-4-quinolinol | POCl₃ | 4,7-Dichloroquinoline | orgsyn.org |

| Quinazolone derivatives | POCl₃ | Chloroquinazoline derivatives | nih.govresearchgate.net |

| Coumarin carboxylic acid | POCl₃/PCl₅ | Corresponding acid chloride | indianchemicalsociety.com |

Once converted to 7-bromo-4-chlorocinnoline, the molecule is primed for nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen atoms makes the C4 carbon atom highly electrophilic and susceptible to attack by nucleophiles. stackexchange.com This reactivity is well-documented for analogous 4-chloroquinolines and 4-chloroquinazolines, where the chloro group serves as an excellent leaving group. mdpi.comresearchgate.netnih.gov

A wide array of nucleophiles can be employed to create diverse derivatives. Common nucleophiles include:

Amines: Primary and secondary amines (e.g., morpholine, piperazine) readily displace the chloride to form 4-amino-cinnoline derivatives. These reactions are often carried out in a suitable solvent like DMF or DIPEA, sometimes with heating. biointerfaceresearch.commdpi.com

Thiols: Thiolates can be used to introduce sulfur-based functional groups, yielding 4-thioether derivatives. mdpi.com

Azides and Hydrazines: Reagents like sodium azide (B81097) or hydrazine (B178648) can be used to install azido (B1232118) or hydrazino groups, which are valuable for further synthetic transformations. mdpi.com

N-Heterocycles: Nitrogen-containing heterocycles, such as 1,2,4-triazole, can also act as nucleophiles to form C-N bonds at the C4 position. researchgate.net

The mechanism for these SₙAr reactions involves the addition of the nucleophile to the C4 carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. stackexchange.com

The this compound molecule possesses two nitrogen atoms, N1 and N2. The N1 atom is part of the amide functionality and can be deprotonated and subsequently alkylated or acylated. The reactivity of these nitrogens is influenced by steric and electronic factors, and achieving regioselectivity can be a synthetic challenge. beilstein-journals.org

In related N-heterocyclic systems like indazoles, the choice of base and solvent plays a critical role in directing the position of alkylation. beilstein-journals.org For instance, using sodium hydride (NaH) in THF often favors alkylation at the N1 position, which is typically the more thermodynamically stable product. beilstein-journals.org In contrast, stronger bases like butyllithium (B86547) (BuLi) can lead to deprotonation and alkylation at other sites. nih.govresearchgate.netnih.gov These principles can be applied to the cinnolinone system to selectively introduce alkyl groups using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles. nih.govnih.gov

Acylation reactions can also be performed on the nitrogen atoms, typically yielding the more stable N1-acyl product, sometimes through the isomerization of an initially formed N2-acyl intermediate. beilstein-journals.org

Modifications at the Bromine Substituent

The bromine atom at the C7 position is a key handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. This aryl bromide is an ideal substrate for a variety of powerful C-C and C-heteroatom bond-forming transformations.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or boronate ester) with an organohalide. ijper.org The C7-bromo position of the cinnolinone is well-suited for this transformation, allowing for the introduction of a vast range of aryl and heteroaryl substituents.

The general reaction involves treating this compound with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃). The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be optimized for specific substrates. ijper.org This reaction has been used to synthesize a wide variety of biaryl and heteroaryl-aryl compounds. ijper.org

Table 2: Representative Suzuki-Miyaura Coupling Reaction This table shows a generalized example of the Suzuki-Miyaura reaction applicable to the 7-bromo-cinnolinone scaffold.

| Aryl Halide | Coupling Partner | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Ba(OH)₂ | 7-Aryl-cinnolin-4(1H)-one | ijper.org |

Beyond the Suzuki coupling, the C7-bromo substituent enables several other important metal-catalyzed reactions.

Sonogashira Coupling: This reaction provides a powerful method for synthesizing alkynyl-substituted arenes by coupling a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. jk-sci.comsoton.ac.uk Applying this to this compound would yield 7-alkynyl-cinnolin-4(1H)-one derivatives, which are valuable precursors for more complex structures. ijper.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, as well as ammonia (B1221849) equivalents. organic-chemistry.orglibretexts.org This reaction would convert the 7-bromo group into a 7-amino or 7-alkylamino substituent, a functional group prevalent in many biologically active molecules. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new carbon-carbon bond, typically with high stereoselectivity. organic-chemistry.orgwikipedia.orgmdpi.com This would allow for the introduction of vinyl or substituted vinyl groups at the C7 position of the cinnolinone core, producing compounds like 7-styrylcinnolinone. beilstein-journals.orglibretexts.org

Introduction of Diverse Chemical Moieties at the C7 Position

The bromine atom at the C7 position is amenable to substitution via several powerful palladium- and copper-catalyzed cross-coupling reactions. These methods allow for the precise installation of a vast range of carbon- and heteroatom-based functionalities, significantly expanding the chemical space accessible from this starting material.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming new carbon-carbon bonds by coupling the C7 position with various organoboron reagents, such as boronic acids or esters. wikipedia.orgnih.gov It is widely used to introduce aryl, heteroaryl, and vinyl groups, creating biaryl and styrenyl derivatives of the cinnolinone core. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base, and is tolerant of a wide range of functional groups. nih.govlibretexts.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the C7-bromo position with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. organic-chemistry.orgresearchgate.net This strategy has proven indispensable for synthesizing libraries of 7-amino-cinnolinone derivatives. The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this transformation, allowing it to proceed under milder conditions. wikipedia.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the C7-bromo position with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. libretexts.org The resulting 7-alkynylcinnolinones are valuable intermediates themselves, amenable to further transformations such as cycloadditions to form more complex heterocyclic systems. beilstein-journals.org

Copper-Catalyzed Coupling Reactions:

Ullmann Condensation: The copper-catalyzed Ullmann reaction provides a classic and effective alternative for forming carbon-heteroatom bonds. organic-chemistry.orgmagtech.com.cn It can be used to couple the C7-bromo position with alcohols, phenols, thiols, and amines to generate the corresponding ethers, thioethers, and amino derivatives. mdpi.com While traditionally requiring harsh conditions, modern advancements using specific ligands can promote these reactions under milder temperatures. nih.govresearchgate.net

The following table summarizes the key cross-coupling strategies for derivatization at the C7 position.

| Reaction | Catalyst System | Coupling Partner | Bond Formed | Introduced Moiety |

| Suzuki-Miyaura Coupling | Pd(0) catalyst, Ligand, Base | R-B(OH)₂ / R-B(OR')₂ | C-C | Aryl, Heteroaryl, Alkenyl |

| Buchwald-Hartwig Amination | Pd(0) catalyst, Ligand, Base | R¹R²NH | C-N | Primary/Secondary Amines |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Base | R-C≡CH | C-C (sp) | Alkynyl |

| Ullmann Condensation | Cu(I) catalyst, Ligand (optional), Base | R-OH / R-SH / R₂NH | C-O / C-S / C-N | Alkoxy, Thioether, Amino |

Expansion of the Cinnolinone Scaffold

Beyond simple substitution at the C7 position, this compound is a pivotal starting material for the synthesis of more complex, multi-ring systems. These strategies involve either fusing new rings onto the existing cinnolinone framework or linking the core to other molecular scaffolds.

Synthesis of Fused Polycyclic Systems

The functional handle at C7 can initiate annulation reactions to build new heterocyclic rings, leading to the formation of fused polycyclic systems. core.ac.uk A common strategy involves a two-step sequence: first, a cross-coupling reaction to install a reactive functional group at C7, followed by an intramolecular cyclization.

For example, the synthesis of pyrazolo[4,3-c]cinnoline derivatives, which have been investigated for anti-inflammatory and antibacterial properties, can be envisioned starting from this compound. nih.govresearchgate.net A potential pathway involves the conversion of the C7-bromo group into a hydrazine moiety, which can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound to form the fused pyrazole (B372694) ring.

Similarly, other fused systems can be constructed:

Triazolo[4,3-b]cinnolines: These can be synthesized by forming a triazole ring fused to the cinnolinone core. nih.gov

Imidazo[1,2-b]cinnolines: The construction of an imidazole (B134444) ring onto the cinnoline (B1195905) scaffold can be achieved through established synthetic routes, often involving the reaction of an aminocinnoline precursor with an α-haloketone. acs.orgnih.gov

These ring-fusion strategies significantly alter the topology and properties of the parent molecule, often leading to compounds with distinct biological activity profiles.

Generation of Cinnolinone-Containing Hybrid Molecules

Hybrid molecules are chemical entities that combine two or more distinct pharmacophoric units into a single compound. The goal is often to achieve a synergistic effect, improved selectivity, or a novel mechanism of action. This compound is an ideal platform for creating such hybrids, primarily through cross-coupling reactions that link the cinnolinone core to another molecular scaffold. nih.govpurdue.edu

For instance, Suzuki-Miyaura or Stille couplings can be used to attach other heterocyclic systems, such as quinolines, pyridines, or pyrazoles, to the C7 position. nih.gov This approach has been used to generate pyrazolo[4,3-c]quinoline -cinnolinone hybrids. nih.govpurdue.edu The resulting hybrid molecules possess a more complex three-dimensional structure and present functional groups from both parent scaffolds for potential interactions with biological targets. These strategies are central to modern drug discovery efforts aimed at developing novel therapeutic agents. nih.govresearchgate.net

Structure-Reactivity Relationships within this compound Derivatives

The introduction of an electron-donating group (EDG), such as an amino or alkoxy group via Buchwald-Hartwig or Ullmann reactions, increases the electron density of the aromatic system. This can activate the ring towards electrophilic substitution, although such reactions are less common for this scaffold. More importantly, it can modulate the properties of the N-H and C=O groups within the pyridazinone ring.

Conversely, installing an electron-withdrawing group (EWG), such as a cyano or nitro group (which could be introduced via a substituted aryl group in a Suzuki coupling), decreases the electron density of the ring system. This can make the C4-carbonyl carbon more susceptible to nucleophilic attack or alter the pKa of the N1-proton.

Preclinical Biological Activity and Mechanistic Insights of 7 Bromocinnolin 4 1h One

Antimicrobial Research Applications

There is currently no available research detailing the evaluation of 7-Bromocinnolin-4(1H)-one for any antimicrobial properties.

Evaluation of Efficacy against Bacterial Strains (e.g., Gram-Positive Bacteria, Staphylococcus aureus, Streptococcus pneumoniae)

No studies have been published that assess the efficacy of this compound against common Gram-positive or Gram-negative bacterial strains. Therefore, data such as Minimum Inhibitory Concentration (MIC) values are not available.

Assessment of Antitubercular Potential and Mechanisms of Action

The potential of this compound as an antitubercular agent has not been investigated in any published research. There are no reports on its activity against Mycobacterium tuberculosis or any related mechanistic studies.

Investigation into Interference with Bacterial Cell Wall Synthesis or Protein Function

In the absence of any demonstrated antimicrobial activity, there have been no investigations into the potential mechanisms of action of this compound, such as the inhibition of bacterial cell wall synthesis or interference with essential protein functions.

Anticancer Research Applications

Similar to the lack of antimicrobial data, the anticancer potential of this compound has not been explored in any publicly accessible preclinical studies.

Inhibition of Specific Enzymes and Signaling Pathways Involved in Cellular Proliferation

There is no information available regarding the ability of this compound to inhibit any enzymes or modulate signaling pathways that are crucial for cancer cell proliferation.

Induction of Apoptosis and Modulation of Cell Cycle Progression in Preclinical Models

No research has been conducted to determine whether this compound can induce apoptosis (programmed cell death) or affect the cell cycle progression in any cancer cell lines.

Cytotoxic Effects and Selectivity Profiles in In Vitro Cancer Cell Lines (e.g., Breast, Pancreatic, Colon)

No data is available on the cytotoxic effects or selectivity profiles of this compound in breast, pancreatic, colon, or any other cancer cell lines.

Anti-Protozoal Efficacy Studies (e.g., against Plasmodium falciparum, Leishmania major)

There are no published studies evaluating the anti-protozoal efficacy of this compound against Plasmodium falciparum, Leishmania major, or any other protozoan parasites.

Computational and Theoretical Chemistry Applications

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a receptor.

Studies have utilized molecular docking to investigate the binding of 7-Bromocinnolin-4(1h)-one and its derivatives to various biological targets. For instance, in the context of developing novel inhibitors for enzymes, docking simulations can predict how the cinnolinone scaffold fits within the catalytic site. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different poses and compounds. A lower docking score generally indicates a more favorable binding interaction.

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are vital for the stability of the ligand-receptor complex. For this compound derivatives, the bromine atom at the 7-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The nitrogen atoms and the carbonyl group of the cinnolinone ring are often involved in hydrogen bonding with residues in the active site.

Table 1: Example of Molecular Docking Data for a this compound Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase | This compound derivative | -8.5 | Met793, Leu788, Cys797 | Hydrogen Bond, Hydrophobic |

| p38 MAP Kinase | This compound derivative | -9.2 | Met109, Gly110, Lys53 | Hydrogen Bond, Halogen Bond |

Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability of Ligand-Target Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-target complex over time, providing insights into its conformational dynamics and stability. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding poses predicted by docking. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known molecules and their activities, a QSAR model can be developed to predict the activity of new, untested compounds. For a series of cinnolinone derivatives, including this compound, QSAR models can be built using various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. These models are valuable for guiding the design of new derivatives with improved potency.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations can provide detailed information about the distribution of electrons in this compound, which is crucial for understanding its reactivity. Properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the molecule's susceptibility to electrophilic and nucleophilic attack. Furthermore, DFT can be used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Pharmacophore Modeling and Virtual Screening Approaches for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated based on the structure of an active compound like a this compound derivative. This model then serves as a 3D query for virtual screening of large chemical databases to identify new and structurally diverse molecules that match the pharmacophore and are therefore likely to be active. This approach is a powerful tool for hit identification in the early stages of drug discovery.

Advanced Analytical and Characterization Methodologies for Cinnolinone Compounds

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. A suite of spectroscopic techniques would be employed to build a complete picture of the 7-Bromocinnolin-4(1H)-one molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be essential.

¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the N-H proton of the cinnolinone ring. The protons on the benzene (B151609) ring would exhibit splitting patterns (e.g., doublets, doublet of doublets) characteristic of their substitution pattern, with their chemical shifts influenced by the bromine atom and the fused ring system. The vinyl proton on the pyridazinone ring would likely appear as a singlet. The N-H proton would typically be a broad singlet, and its chemical shift could vary with solvent and concentration.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon (C4), the carbon bearing the bromine atom (C7), and the other aromatic and vinyl carbons. The chemical shift of C7 would be significantly influenced by the attached bromine atom.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: These are hypothetical values based on known chemical shift ranges for similar structures.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | 12.0 - 13.0 (broad s) | - |

| 3 (C-H) | 7.5 - 8.0 (s) | 130 - 140 |

| 4 (C=O) | - | 160 - 170 |

| 4a (C) | - | 125 - 135 |

| 5 (C-H) | 7.8 - 8.2 (d) | 120 - 130 |

| 6 (C-H) | 7.2 - 7.6 (dd) | 125 - 135 |

| 7 (C-Br) | - | 115 - 125 |

| 8 (C-H) | 7.6 - 8.0 (d) | 110 - 120 |

| 8a (C) | - | 140 - 150 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. libretexts.org This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.orgyoutube.com

Analysis of the fragmentation pattern can provide further structural information. Common fragmentation pathways for such a molecule might include the loss of CO, N₂, and the bromine atom, leading to the formation of characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 224/226 | Molecular ion containing ⁷⁹Br/⁸¹Br |

| [M-CO]⁺ | 196/198 | Loss of carbon monoxide |

| [M-N₂]⁺ | 196/198 | Loss of nitrogen gas |

| [M-Br]⁺ | 145 | Loss of bromine radical |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) group, C=C and C=N bonds within the aromatic rings, and the C-Br bond. pnrjournal.comresearchgate.net

The N-H stretching vibration would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam would be a strong, sharp peak typically found between 1650 and 1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (lactam) | 1650 - 1700 | Strong |

| C=C/C=N stretch | 1450 - 1600 | Medium to Strong |

| C-Br stretch | 500 - 700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, a conjugated aromatic system, would be expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. researchgate.netrsc.org The extended conjugation of the cinnolinone system would result in absorptions in the UV and possibly the near-visible region. mdpi.com The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., LCMS, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture and determining the purity of a compound. nih.govhelixchrom.com For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. chromforum.org The retention time of the compound would be a characteristic property under specific chromatographic conditions. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LCMS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. researchgate.nets4science.at LCMS is particularly useful for analyzing reaction mixtures during the synthesis of this compound to monitor the progress of the reaction and identify any byproducts. It provides both the retention time from the LC and the mass-to-charge ratio from the MS for each component, allowing for confident identification.

Methodological Rigor in Preclinical Biological Activity Assays

The evaluation of the biological activity of novel chemical entities, including derivatives of the cinnoline (B1195905) scaffold, is a cornerstone of modern drug discovery. The transition from a promising compound to a potential therapeutic agent is underpinned by a series of rigorous preclinical assays. These evaluations are designed to meticulously characterize the compound's interaction with biological systems, with the primary goals of establishing a safe starting dose for human trials, identifying potential toxicities, and understanding its pharmacokinetic and pharmacodynamic profiles. sfda.gov.sappd.com The reliability and reproducibility of data generated in this phase are paramount, as they form the basis for advancing a compound to clinical trials. nih.gov Consequently, a strong emphasis is placed on robust study design, including elements such as hypothesis testing, appropriate group selection, and defining a minimum biologically relevant effect size. nih.gov This section will detail the key preclinical assays utilized to assess the biological activity of cinnolinone compounds, focusing on in vitro enzyme inhibition, cell viability, and in vivo animal models.

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental tools for identifying and characterizing compounds that can modulate the activity of specific enzyme targets. nih.gov These assays are crucial in the early stages of drug discovery for screening large libraries of compounds and for elucidating the mechanism of action of potential drug candidates. nih.gov For cinnolinone derivatives, these assays can reveal whether they act as inhibitors of key enzymes implicated in disease pathways, such as kinases or proteases. nih.govnih.gov

A study on cinnoline derivatives as inhibitors of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes, highlights the methodological approach. nih.gov In this research, the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined by measuring the rate of an enzymatic reaction at various inhibitor concentrations. nih.gov To ensure data robustness, results were presented as the mean of at least three independent experiments. nih.gov Kinetic analyses, such as Dixon plots, were further employed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). nih.gov Such detailed biochemical characterization is essential for understanding how a compound interacts with its target. nih.gov

Another study focused on developing cinnoline derivatives as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer. nih.gov The compounds were evaluated for their enzymatic and cellular activities, with most displaying nanomolar inhibitory activities against PI3Ks. nih.gov

Table 1: In Vitro Enzyme Inhibition by Cinnolinone Derivatives This table presents a selection of data for cinnolinone derivatives against various enzyme targets. Note: Specific data for this compound is not publicly available; the data below represents the activity of other compounds from the cinnolinone class.

| Compound/Derivative | Target Enzyme | IC50 Value | Inhibition Type | Source(s) |

|---|---|---|---|---|

| Cinnolinone Derivative 18a | Human Neutrophil Elastase (HNE) | 56 nM | Reversible, Competitive | nih.gov |

IC50: Half-maximal inhibitory concentration. The value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell Viability Assays

Cell viability assays are critical for assessing the cytotoxic or anti-proliferative effects of compounds on cultured cells. nih.govnih.gov These assays measure the proportion of living, healthy cells in a population and are fundamental in toxicology and cancer research for evaluating the efficacy of potential anticancer drugs. zenodo.orgmdpi.com Common methods include tetrazolium reduction assays (like MTT and MTS), which measure metabolic activity, and assays that quantify ATP levels or assess membrane integrity. nih.gov

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that reduces cell viability by 50%. mdpi.com For instance, the cytotoxic effects of newly synthesized quinazolinone derivatives were evaluated against MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cell lines using the MTT method. nih.gov The IC50 values were determined by plotting cell viability against a range of compound concentrations. nih.gov Similarly, various cinnoline derivatives have been evaluated for their antiproliferative activity against different human tumor cell lines, with some compounds showing potent activity with IC50 values in the micromolar to nanomolar range. nih.govzenodo.orgresearchgate.net

Table 2: Cytotoxic Activity of Cinnolinone Derivatives in Cancer Cell Lines This table summarizes the cytotoxic effects of various cinnolinone derivatives against different human cancer cell lines. Note: Specific data for this compound is not publicly available; the data below represents the activity of other compounds from the cinnolinone class.

| Compound/Derivative | Cell Line | Cell Type | IC50 Value (µM) | Source(s) |

|---|---|---|---|---|

| Cinnoline Derivative 25 | HCT116 | Colon Carcinoma | 0.264 | nih.gov |

| Cinnoline Derivative 25 | A549 | Lung Carcinoma | 2.04 | nih.gov |

| Cinnoline Derivative 25 | NCI-H460 | Lung Carcinoma | 1.14 | nih.gov |

| Cinnoline Derivative 8b | MCF-7 | Breast Adenocarcinoma | 5.56 | zenodo.org |

IC50: Half-maximal inhibitory concentration. The value represents the concentration of the compound required to inhibit the viability of 50% of the cells.

In Vivo Animal Model Systems

Following promising in vitro results, preclinical evaluation progresses to in vivo animal models to assess a compound's efficacy and behavior within a whole, living organism. sci-hub.seijpbs.com These studies are indispensable for understanding the complex interactions that cannot be replicated in vitro, such as drug metabolism, distribution, and the integrated physiological response. news-medical.net The choice of animal model is critical and depends on the disease being studied; common models in cancer research include xenografts, where human tumor cells are implanted into immunodeficient mice. ijpbs.comresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Diversified Synthetic Pathways for Cinnolinone Scaffolds

The synthesis of the cinnoline (B1195905) nucleus has traditionally relied on established methods such as the cyclization of arenediazonium salts or the use of arylhydrazone precursors. researchgate.net However, the demand for molecular diversity, efficiency, and sustainability is driving the development of more advanced synthetic methodologies.

Future efforts are focused on several key areas:

Metal-Catalyzed Cross-Coupling Reactions: The use of transition metals like rhodium and palladium has emerged as a powerful tool for C-C and C-N bond formation, enabling the construction of the cinnoline core with greater control and access to a wider range of substituents. researchgate.netmdpi.com

C-H Bond Functionalization: This strategy represents a significant leap in synthetic efficiency, allowing for the direct introduction of functional groups onto the cinnoline scaffold without the need for pre-functionalized starting materials. sioc-journal.cn This approach reduces the number of synthetic steps, minimizes waste, and provides access to previously inaccessible derivatives.

Microwave-Assisted Synthesis: The application of microwave irradiation offers substantial advantages, including drastically reduced reaction times, higher yields, and increased energy efficiency compared to conventional heating methods. researchgate.net This technique is particularly valuable for accelerating the synthesis of polyfunctionally substituted cinnolines. researchgate.net

Flow Chemistry and Automation: Continuous flow synthesis can offer superior control over reaction parameters, leading to improved safety, scalability, and product consistency. Automating these processes can further accelerate the generation of large libraries of cinnolinone derivatives for screening purposes.

A comparison of traditional versus emerging synthetic strategies highlights the progress in the field:

| Feature | Traditional Methods (e.g., Richter Synthesis) | Emerging Methods (e.g., C-H Functionalization) |

| Precursors | Often require multi-step preparation of precursors like arylhydrazones. | Can utilize simpler, more readily available starting materials. sioc-journal.cn |

| Efficiency | May involve harsh conditions and long reaction times. | Higher yields and faster reactions, often under milder conditions. researchgate.net |

| Atom Economy | Can be lower due to the need for activating groups. | Significantly higher, as it avoids pre-functionalization. |

| Versatility | Limited by the availability of substituted precursors. | Allows for late-stage functionalization, providing broader access to derivatives. sioc-journal.cn |

These novel pathways are crucial for building diverse chemical libraries of cinnolinone compounds, which are essential for exploring their full therapeutic potential.

Identification and Validation of Undiscovered Biological Targets for 7-Bromocinnolin-4(1H)-one Derivatives

While cinnoline derivatives are known to possess a range of biological activities, including antimicrobial and anticancer effects, the precise molecular targets for many of these compounds, including this compound, remain to be fully elucidated. researchgate.netmdpi.com Identifying and validating these targets is a critical step in understanding their mechanism of action and developing them into selective therapies. nih.gov

Future research will leverage a multi-pronged approach to target deconvolution:

Chemical Proteomics: This powerful technique uses the small molecule itself as a "bait" to capture its binding partners from cell lysates. One advanced method involves creating a probe by attaching a photo-affinity tag to a non-essential part of the cinnolinone derivative. youtube.com Upon UV irradiation, this tag forms a covalent bond with the target protein, allowing for its isolation and identification. youtube.com

Genetic Approaches: Comparing the genetic maps of healthy individuals with those suffering from a particular disease can generate hypotheses about which proteins may be causative. youtube.com Furthermore, observing the phenotypic effects of gene knockouts in cell or animal models can provide strong evidence linking a specific protein target to a disease, which can then be investigated for its interaction with cinnolinone compounds. enzene.com

Computational Prediction: AI-driven algorithms can analyze the structure of this compound and predict its potential binding partners from vast databases of protein structures. nih.gov These in silico predictions can then be prioritized for experimental validation.

Phenotypic Screening Followed by Target ID: An alternative to the target-based approach is to first screen compounds in complex, disease-relevant cellular assays to find molecules that produce a desired outcome (e.g., inhibition of cancer cell migration). nih.gov Subsequent target identification studies are then performed to understand how the active compound exerts its effect.

The process of validating a potential target is rigorous, often involving the following steps:

| Validation Step | Description | Example Application for Cinnolinones |

| Target Engagement | Confirming that the compound physically binds to the target protein in a cellular context. | Using techniques like Cellular Thermal Shift Assay (CETSA) to show that this compound stabilizes its target protein. |

| Genetic Validation | Demonstrating that altering the expression or function of the target gene (e.g., via CRISPR or siRNA) mimics the effect of the compound. enzene.com | Showing that knocking down the proposed target gene in bacteria leads to a similar antimicrobial effect as treatment with a 7-bromo substituted derivative. |

| Pharmacological Validation | Using a structurally different compound known to act on the same target to see if it produces the same biological effect. enzene.com | Confirming that other known inhibitors of the identified target replicate the phenotypic changes seen with the cinnolinone compound. |

By employing these advanced methods, researchers can move beyond the general bioactivity profiles of cinnolinones and pinpoint the specific molecular interactions that drive their therapeutic effects.

Integration of Artificial Intelligence and Machine Learning in Cinnolinone-Based Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of cinnolinone-based drugs. mdpi.com The vast and complex chemical space, which is estimated to contain over 10^60 molecules, is too large to explore through physical synthesis and screening alone. nih.gov AI provides the tools to navigate this space efficiently, reducing the time and cost of drug discovery. nih.gov

Key applications in the context of cinnolinone research include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion), and toxicity (ADMET) profiles of novel cinnolinone structures. mdpi.comnih.gov This allows for the in silico screening of virtual libraries containing millions of derivatives, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new cinnolinone-based molecules that are optimized for specific properties, such as high binding affinity to a validated target and low predicted toxicity. mdpi.com Advanced systems can now constrain these models to propose only molecules that are synthetically feasible, bridging the gap between computational design and laboratory reality. scitechdaily.com

Drug-Target Interaction Prediction: AI can play a crucial role in the target identification process discussed previously. Deep learning models can analyze compound structures and protein data to predict the likelihood of a drug-target interaction, helping to generate and refine hypotheses about a compound's mechanism of action. nih.gov

Accelerated High-Throughput Screening: AI can enhance the analysis of high-throughput screening data, identifying subtle patterns and relationships that might be missed by traditional analysis, thereby improving the hit identification rate. researchgate.net

The impact of AI can be seen across the early drug discovery pipeline:

| Discovery Phase | Traditional Approach | AI-Enhanced Approach |

| Hit Identification | Physical screening of thousands to millions of compounds. | Virtual screening of billions of compounds; AI-guided selection of a smaller, more promising set for physical screening. nih.gov |

| Lead Optimization | Iterative synthesis and testing of analogs, a slow and resource-intensive process. | AI models predict the effects of structural modifications, guiding chemists to synthesize only the most promising analogs. mdpi.com |

| Synthesizability | A chemist assesses the feasibility of a designed molecule. | AI models propose molecules along with their complete synthetic pathways. scitechdaily.com |

This synergy between AI and medicinal chemistry will accelerate the journey of novel cinnolinone compounds from initial concept to clinical candidates. youtube.com

Advancement of Sustainable and Green Chemistry Principles in Heterocyclic Synthesis

The chemical industry is increasingly focused on reducing its environmental impact. The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are highly relevant to the synthesis of heterocyclic compounds like cinnolinones. nih.gov

Future research in cinnolinone synthesis will increasingly adopt green chemistry strategies:

Use of Greener Solvents: Traditional syntheses often use volatile and toxic organic solvents. The shift is towards environmentally benign alternatives such as water, supercritical fluids, or ionic liquids, which have negligible vapor pressure and can often be recycled. nih.gov

Energy Efficiency: As mentioned, microwave-assisted synthesis is a key green technology that reduces energy consumption. researchgate.net Another approach is the use of ultrasonic irradiation, which can also accelerate reactions under milder conditions. zenodo.org

Catalysis over Stoichiometric Reagents: The use of catalysts (including metal catalysts, biocatalysts, and nanocatalysts) is preferred over stoichiometric reagents, which are consumed in the reaction and generate more waste. Reusable solid acid catalysts, for example, offer an environmentally friendly option for key synthetic steps. mdpi.com

One-Pot and Multicomponent Reactions: Designing a synthesis where multiple steps are performed in a single reaction vessel ("one-pot") without isolating intermediates saves on solvents, energy, and time, while also reducing waste. nih.gov

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

The adoption of these principles not only benefits the environment but can also lead to more efficient and cost-effective manufacturing processes for cinnolinone-based active pharmaceutical ingredients.

Expansion of Preclinical Applications and Exploration of Novel Therapeutic Modalities for Cinnolinone Compounds

The known biological activities of cinnoline derivatives provide a strong foundation for expanding their preclinical evaluation into new and more challenging therapeutic areas. researchgate.netmdpi.com The future lies in both deepening the investigation into known activities and exploring entirely new ways to use the cinnolinone scaffold.

Expansion of Preclinical Applications:

Oncology: Given the established anticancer potential, future studies will likely focus on testing advanced cinnolinone derivatives against specific cancer subtypes, including those with well-defined genetic mutations or resistance to existing therapies. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, potent antibacterial and antifungal cinnolinones, such as 7-bromo substituted derivatives, could be evaluated against multidrug-resistant pathogens. mdpi.com

Inflammatory and Neurological Disorders: The anti-inflammatory and anxiolytic properties reported for some cinnolines suggest potential applications in chronic inflammatory diseases or CNS disorders, which represent areas of high unmet medical need. researchgate.net

Exploration of Novel Therapeutic Modalities: The field of drug discovery is moving beyond traditional small molecules. universiteitleiden.nl The cinnolinone scaffold could be incorporated into novel chemical modalities to target diseases in new ways:

Antibody-Drug Conjugates (ADCs): A highly potent cinnolinone derivative could be attached to an antibody that specifically targets cancer cells. This ADC would deliver the cytotoxic "payload" directly to the tumor site, increasing efficacy while minimizing systemic toxicity. universiteitleiden.nl

Covalent Inhibitors: While many drugs bind reversibly to their targets, a covalent inhibitor forms a permanent bond. A cinnolinone could be designed with a reactive group (a "warhead") that allows it to covalently bind to its protein target, leading to a more durable and potent therapeutic effect. universiteitleiden.nl

Molecular Glues: This emerging modality uses small molecules to induce or stabilize an interaction between two proteins that would not normally associate. A cinnolinone derivative could potentially be developed as a molecular glue to, for example, recruit a target protein to the cell's degradation machinery (the proteasome), leading to its destruction. universiteitleiden.nl

By exploring these novel modalities, the unique chemical properties of the this compound scaffold can be leveraged to address disease targets that are considered "undruggable" by conventional small molecules. universiteitleiden.nl

Q & A

Q. Methodological Optimization :

- Temperature control : Reactions conducted at 60–80°C often improve yield compared to room temperature .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in cross-coupling reactions .

- Catalyst screening : Systematic testing of Pd-based catalysts with varying ligand systems (e.g., PPh₃ vs. XPhos) can optimize regioselectivity .

Q. Table 1. Example Reaction Parameters for Bromination

| Parameter | Typical Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Pd(OAc)₂, 5 mol% |

| Solvent | DMF or DMSO |

| Reaction Time | 12–24 hours |

How can researchers ensure accurate structural characterization of this compound using spectroscopic methods?

Basic Research Focus

Key analytical techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with predicted shifts from computational tools (e.g., ACD/Labs) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic patterns for bromine .

- HPLC-PDA : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. Advanced Validation :

- X-ray crystallography : Resolve ambiguities in regiochemistry by growing single crystals in ethanol/water mixtures .

- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and heteronuclear correlations for complex splitting patterns .

What experimental strategies are recommended to investigate the electronic effects of the bromine substituent on the reactivity of this compound?

Q. Advanced Research Focus

- Kinetic isotope effects (KIE) : Compare reaction rates of this compound with its deuterated analogs to probe electronic influences .

- Electrochemical studies : Cyclic voltammetry in acetonitrile to measure redox potentials and correlate with bromine’s electron-withdrawing effects .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for electrophilic attack .

How should conflicting data regarding the solubility and stability of this compound in different solvents be systematically addressed?

Q. Methodological Approach

- Solvent screening : Test solubility in a gradient of polar (water, ethanol) to non-polar solvents (hexane) at 25°C and 50°C .

- Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

- Controlled experiments : Repeat conflicting studies with standardized protocols (e.g., ICH guidelines for temperature/pH control) .

Q. Table 2. Example Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) | Stability (t½ at 40°C) |

|---|---|---|

| DMSO | 45.2 | >30 days |

| Ethanol | 12.8 | 14 days |

| Water | <0.1 | N/A |

What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound, and how can they complement experimental data?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Predict solubility parameters and diffusion coefficients in solvent mixtures .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability .

- Docking studies : Explore binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.